trans-1,4-Dichlorocyclohexane

Descripción general

Descripción

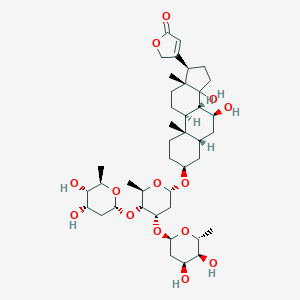

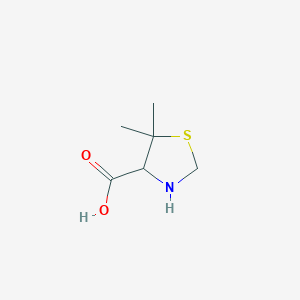

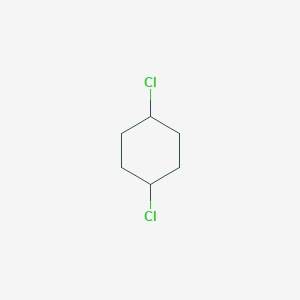

trans-1,4-Dichlorocyclohexane is a chemical compound that is part of the cyclohexane family, characterized by the presence of two chlorine atoms attached to the carbon atoms at the 1 and 4 positions of the cyclohexane ring. The molecule can exist in different conformations, with the chlorine atoms either in equatorial (ee) or axial (aa) positions, which can influence its physical properties and reactivity .

Synthesis Analysis

The synthesis of trans-1,4-dichlorocyclohexane is not directly described in the provided papers. However, related compounds such as trans-1,4-diphosphacyclohexanes have been synthesized through stereospecific intramolecular coupling reactions, which could potentially be adapted for the synthesis of trans-1,4-dichlorocyclohexane . Additionally, the synthesis of other cyclohexane derivatives, such as trans-1,2-diindenylcyclohexane, involves reactions with indenylsodium, indicating that organometallic chemistry could be a viable route for the synthesis of substituted cyclohexanes .

Molecular Structure Analysis

The molecular structure of trans-1,4-dichlorocyclohexane has been studied using electron diffraction and ab initio calculations. The molecule exists as a mixture of ee and aa conformers, with the ee form having equatorially disposed chlorine atoms and the aa form having axially disposed chlorine atoms. The mole fraction of the ee form was determined to be 0.46, indicating a slightly higher prevalence of the aa form in the gaseous state at 105 °C . The bond lengths and angles of the molecule have been determined, providing insight into the molecular geometry and conformational preferences .

Chemical Reactions Analysis

The chemical reactions involving trans-1,4-dichlorocyclohexane are not explicitly detailed in the provided papers. However, the study of related compounds, such as trans-1,4-dicyanocyclohexane, suggests that the conformational dynamics of the molecule can affect its reactivity. The presence of different conformers (ee and aa) in solution and solid states can influence the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,4-dichlorocyclohexane are influenced by its conformational composition. The conformational equilibria of related dihalocyclohexanes have been determined, with the energy differences between conformers being approximately 200 cal/mole . The vibrational spectra of trans-1,4-dihalocyclohexanes, including trans-1,4-dichlorocyclohexane, have been recorded, providing information on the fundamental frequencies and the influence of conformation on the vibrational modes . The presence of different conformers also affects the molecule's interaction with light, as evidenced by the dichroic ratios of oriented polycrystalline films .

Aplicaciones Científicas De Investigación

Conformational Behavior in Zeolites

A study by Huang, Leech, and Wang (2003) explored the conformational properties of trans-1,4-dichlorocyclohexane (DCC) when adsorbed in various zeolites. They discovered that the conformation of DCC changes depending on the zeolite framework, Si/Al ratio, and cations present. In ZSM-5 zeolites, there's an increased population of the diequatorial (ee) conformer relative to the diaxial (aa) form. In contrast, in Na−Y zeolites, the conformation of DCC is frozen due to interactions with sodium ions, demonstrating the significant impact of the zeolite environment on DCC's conformational behavior (Huang, Leech, & Wang, 2003).

Vibrational Spectra in Different States

Woldbaek, Ellestad, Gustavsen, and Klaeboe (1980) analyzed the infrared (IR) spectra of trans-1,4-dichlorocyclohexane in various states, including solvents, high pressure solids, and amorphous solids. They observed that the compound exists as an equilibrium mixture of ee and aa conformers in these states, with the conformation shifting under different conditions such as high pressure or specific temperatures. This research provides insight into the complex behavior of trans-1,4-dichlorocyclohexane under different physical conditions (Woldbaek et al., 1980).

Gas-Phase Electron Diffraction Study

A study by Richardson, Hedberg, and Wiberg (1999) utilized electron-diffraction and ab initio molecular orbital calculations to analyze gaseous trans-1,4-dichlorocyclohexane at 105°C. They determined the structures of the ee and aa forms and the composition of the mixture, demonstrating a novel approach to understanding the molecular structure of trans-1,4-dichlorocyclohexane in its gaseous state (Richardson, Hedberg, & Wiberg, 1999).

Conformational Analysis

Wood and Woo (1967) conducted a conformational analysis of trans-1,4-dichlorocyclohexane by integrating axial and equatorial proton signals at low temperatures. They found the compound to have a conformational equilibrium of approximately 200 cal/mole. This study contributes to understanding the conformational preferences of trans-1,4-dichlorocyclohexane (Wood & Woo, 1967).

Synthesis and Characterization in Chemistry

Shamsuddin, Hal, Stark, Whitmire, and Khokhar (1997) synthesized new axial dichloroplatinum(IV) cisplatin analogues, employing trans-1,4-dichlorocyclohexane as a component. This research highlights the synthetic applications of trans-1,4-dichlorocyclohexane in developing novel chemical compounds (Shamsuddin et al., 1997).

Safety and Hazards

Exposure to trans-1,4-Dichlorocyclohexane should be minimized. Skin and eye contact may result in irritation. It may be harmful if inhaled or ingested . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Propiedades

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,4-Dichlorocyclohexane | |

CAS RN |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique interactions stabilize the diaxial conformation of 1,4-dichlorocyclohexane in certain environments?

A: While the diequatorial conformation is generally expected to be more stable due to reduced steric hindrance, the diaxial form of 1,4-dichlorocyclohexane can be stabilized by attractive electrostatic interactions. [, ] This stabilization arises from the interaction between the axial chlorine atoms and the positively charged 1,3-syn-axial hydrogen atoms. [, ] These interactions are influenced by the surrounding environment, as evidenced by the varying conformational preferences in different solvents and zeolites. [, ]

Q2: How does temperature affect the conformational equilibrium of 1,4-dichlorocyclohexane in zeolites?

A: In ZSM-5 zeolites, the conformational equilibrium between the diequatorial and diaxial conformers of 1,4-dichlorocyclohexane remains dynamic even after adsorption. [] Lowering the temperature further shifts this equilibrium towards the diequatorial configuration. [] This behavior suggests that the energy difference between the two conformations is relatively small and susceptible to temperature changes within the confined zeolite environment.

Q3: Are there any spectroscopic techniques that can differentiate between the different conformations of 1,4-dichlorocyclohexane?

A: Yes, FT-Raman spectroscopy can be used to distinguish between the diequatorial (ee) and diaxial (aa) conformers of 1,4-dichlorocyclohexane. [] This technique provides insights into the molecule's vibrational modes, which are sensitive to its conformation. By analyzing the Raman spectra, researchers can determine the relative populations of each conformer in different environments like zeolites and solutions. []

Q4: How do the molecular structures of the diequatorial and diaxial conformers of 1,4-dichlorocyclohexane differ?

A: Gas-phase electron diffraction studies provide detailed structural information for both the ee and aa conformers of 1,4-dichlorocyclohexane. [] Key differences include the Cl···Cl distance (6.309 Å for ee vs. 5.236 Å for aa) and the flap angle (51.7° for ee vs. 47.2° for aa), which represents the angle between the planes C2C1C6 and C2C3C5C6. [] These structural variations arise from the different spatial orientations of the chlorine atoms in each conformer. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.